(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid
Overview
Description
(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid is a white crystalline solid with a unique chemical structure. It has the molecular formula C6H13NO3S and a molecular weight of 175.24 g/mol . This compound is known for its two chiral centers, which result in two possible stereoisomers . It is soluble in water and polar organic solvents .
Preparation Methods
The preparation of (2S)-2-Amino-3-methyl-3-sulfinobutanoic acid involves using salbactam acid or salbactam salt as the initial raw material. The process includes adding alkali to an organic solvent, followed by direct filtration and separation after the reaction is completed. The final product is obtained by drying . For example, one method involves dissolving 23.3 g of sulbactam acid in ethanol with sodium hydroxide, reacting at controlled temperatures, and then filtering and drying to achieve a high-purity product .
Chemical Reactions Analysis
(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid undergoes various chemical reactions, including acid-base reactions in solution. It is soluble in water and polar organic solvents, which facilitates these reactions . The compound can also participate in oxidation and reduction reactions, although specific details on these reactions are limited in the available literature.
Scientific Research Applications
(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid has several scientific research applications. It is used in the study of stereochemistry due to its chiral centers . In the pharmaceutical industry, it serves as an impurity standard substance for the detection of sulbactam-related impurities . Additionally, it plays a role in the synthesis of other organosulfur compounds, which are important in medicinal chemistry .
Comparison with Similar Compounds
(2S)-2-Amino-3-methyl-3-sulfinobutanoic acid is structurally related to sulbactam, a semi-synthetic beta-lactam inhibitor . Other similar compounds include sulfonimidates, which are sulfur-containing compounds with various applications in medicinal chemistry . The uniqueness of this compound lies in its specific stereochemistry and its role as an impurity standard in pharmaceutical research .
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-3-sulfinobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-5(2,11(9)10)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIZNTHNFAOGAB-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177873 | |
Record name | 2-Amino-3-methyl-3-sulfinobutanoic acid, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23315-18-6 | |
Record name | 2-Amino-3-methyl-3-sulfinobutanoic acid, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023315186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-methyl-3-sulfinobutanoic acid, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-3-METHYL-3-SULFINOBUTANOIC ACID, (2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V4U3434AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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